



biological activity of 8-(Hydroxyamino)-8oxooctanoic acid in vitro

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Compound of Interest		
Compound Name:	8-(Hydroxyamino)-8-oxooctanoic	
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An In-Depth Technical Guide to the In Vitro Biological Activity of **8-(Hydroxyamino)-8-oxooctanoic Acid** (Vorinostat/SAHA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-(Hydroxyamino)-8-oxooctanoic acid, more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or by its approved drug name Vorinostat, is a potent small molecule inhibitor of histone deacetylases (HDACs). As a member of the hydroxamic acid class of HDAC inhibitors, it plays a critical role in epigenetic regulation by altering chromatin structure and gene expression. In vitro studies have extensively characterized its activity, demonstrating broad-spectrum anti-proliferative effects across a wide range of cancer cell lines. The primary mechanism involves the inhibition of Class I and II HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This event triggers a cascade of cellular responses, including cell cycle arrest, induction of apoptosis, and cellular differentiation. This document provides a comprehensive overview of the in vitro biological activities of Vorinostat, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action



Vorinostat functions as a broad-spectrum inhibitor of Class I and Class II histone deacetylase enzymes.[1] Its hydroxamic acid moiety chelates the zinc ion located in the catalytic active site of HDACs, effectively blocking their enzymatic activity.[2] This inhibition prevents the removal of acetyl groups from the lysine residues of histones and other proteins.[3] The resulting accumulation of acetylated proteins, particularly histones H3 and H4, leads to a more open and transcriptionally active chromatin structure.[4][5] This altered epigenetic landscape allows for the expression of previously silenced genes, including critical tumor suppressors and cell cycle regulators, which ultimately drives the observed anti-tumor effects.[1][6]

Quantitative In Vitro Biological Activity

The biological activity of Vorinostat has been quantified through various in vitro assays, including direct enzyme inhibition and cell-based anti-proliferative studies.

Histone Deacetylase (HDAC) Enzyme Inhibition

Vorinostat demonstrates potent inhibitory activity against several HDAC isoforms, with IC50 values typically in the nanomolar to low micromolar range.

Target Enzyme	IC50 Value	Assay Type	Reference(s)
HDAC (mixture)	~10 nM	Cell-free	[4]
HDAC1	10 nM	Cell-free	[4]
HDAC3	20 nM	Cell-free	[4]
HDAC1	0.25 μM (250 nM)	Cell-free	[7][8]
HDAC3	0.30 μM (300 nM)	Cell-free	[7][8]

Anti-proliferative and Cytotoxic Activity

The IC50 values for Vorinostat-induced growth inhibition vary depending on the cancer cell line and the duration of exposure.



Cell Line	Cancer Type	IC50 Value (at 48- 72h)	Reference(s)
MCF-7	Breast Cancer	0.75 μΜ	[4]
HT1080	Fibrosarcoma	2.4 μΜ	[4]
Raji	B-cell Lymphoma	2.82 μΜ	[9]
RL	B-cell Lymphoma	1.63 μΜ	[9]
SW-982	Synovial Sarcoma	8.6 μΜ	[10]
SW-1353	Chondrosarcoma	2.0 μΜ	[10]
LNCaP	Prostate Cancer	2.5 - 7.5 μΜ	[4][11]
PC-3	Prostate Cancer	2.5 - 7.5 μΜ	[4]
A549	Non-small-cell Lung Cancer	> 5 μM	[12]
MES-SA	Uterine Sarcoma	~3 μM	[13]

Key In Vitro Biological Effects Induction of Cell Cycle Arrest

A primary outcome of Vorinostat treatment in cancer cells is the induction of cell cycle arrest, most commonly in the G1 and G2/M phases.[4][5] This cytostatic effect is mediated by the altered expression of key cell cycle regulatory proteins. Vorinostat consistently induces the expression of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1) in a p53-independent manner.[5][14][15] The upregulation of p21 inhibits cyclin/CDK complexes, thereby halting cell cycle progression. Additionally, Vorinostat has been shown to down-regulate the expression of proteins that promote cell cycle progression, such as CDK2, Cyclin E, and Cyclin B1.[9][10][15]

Induction of Apoptosis

Beyond cytostatic effects, Vorinostat induces programmed cell death, or apoptosis, in a wide variety of transformed cells.[6][16] The apoptotic response is triggered through both intrinsic (mitochondrial) and extrinsic pathways. Mechanistically, this is associated with the upregulation



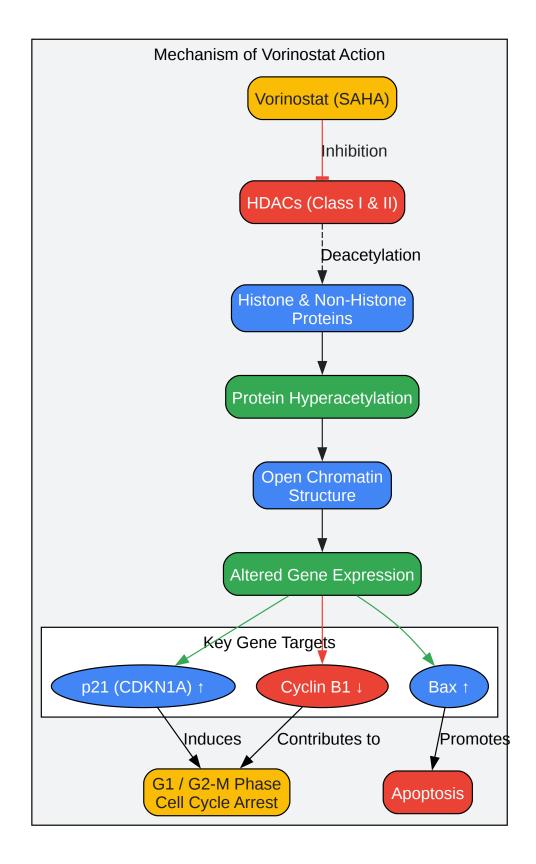
of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.[5][17] Hallmarks of Vorinostat-induced apoptosis observed in vitro include the activation of executioner caspases (e.g., caspase-3), cleavage of poly (ADP-ribose) polymerase (PARP), and the appearance of a sub-G1 peak in cell cycle analysis, which is indicative of DNA fragmentation.[10][16]

Modulation of Gene and Protein Expression

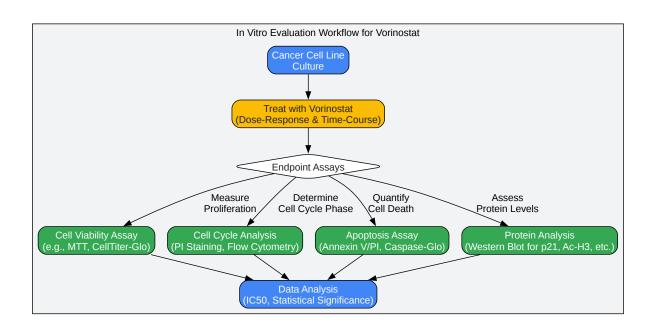
As an HDAC inhibitor, Vorinostat's fundamental action is to alter the cellular transcriptome and proteome. It induces the expression of a relatively small subset of genes (estimated at less than 2%) in cultured cells.[11][18] Key upregulated genes include the aforementioned cell cycle inhibitor p21 and the pro-apoptotic protein Bax.[5] Furthermore, Vorinostat treatment leads to a marked increase in the acetylation of non-histone proteins, such as α -tubulin, which can affect microtubule stability and cell motility.[12]

Visualization of Signaling and Workflows Signaling Pathway of Vorinostat Action









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Foundational & Exploratory





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